molecular formula C7H6BrN3 B1284202 5-Bromo-1H-indazol-7-amine CAS No. 316810-86-3

5-Bromo-1H-indazol-7-amine

Cat. No. B1284202
CAS RN: 316810-86-3
M. Wt: 212.05 g/mol
InChI Key: ZFKUWCXXSFKAGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated heterocyclic compounds is not explicitly detailed for 5-Bromo-1H-indazol-7-amine, but the papers describe related processes. For instance, the synthesis of a bromide salt of a cage amine is achieved through the reaction of 1,4,7-triazacyclononane with tris(3-chloropropyl)amine, resulting in a monoprotonated form of the tricyclic amine as a bromide salt . This suggests that brominated compounds can be synthesized through reactions involving bromine-containing reagents and amines.

Molecular Structure Analysis

The molecular structures of brominated compounds are characterized by X-ray diffraction, revealing specific bonding motifs and geometries. For example, the crystal structure of a 1:1 adduct of a brominated thiadiazole with naphthalen-2-yloxy acetic acid shows a cyclic hydrogen-bonding motif and planar heterodimers . This indicates that this compound may also form specific hydrogen-bonding interactions and exhibit a certain degree of planarity in its structure.

Chemical Reactions Analysis

The papers describe the reactivity of brominated compounds in various chemical reactions. For instance, the reaction of a brominated dioxolone with a substituted piperazine leads to the formation of a tertiary amine and several by-products, including a quaternary ammonium salt and a ring-opened compound . This demonstrates that brominated compounds can undergo nucleophilic substitution reactions, which could be relevant for the chemical behavior of this compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the papers provide information on related compounds. The presence of bromine in the molecular structure can lead to specific interactions, such as weak π-π interactions and Br···O(nitro) interactions, as observed in the crystal structures of brominated thiadiazoles . These interactions can influence the physical properties, such as solubility and melting point, and the chemical reactivity of the compound.

Scientific Research Applications

Synthesis and Derivative Formation

5-Bromo-1H-indazol-7-amine serves as a crucial intermediate in the synthesis of various chemically significant derivatives. Studies have demonstrated its utility in forming novel derivatives through reactions like Buchwald reactions, with various substituted indazoles participating in these transformations (Slade et al., 2009). Additionally, the compound has been employed in the efficient synthesis of 3-aryl-1H-indazol-5-amine derivatives via Pd-catalyzed Suzuki–Miyaura cross-coupling reactions, highlighting its versatility in organic synthesis (Wang et al., 2015).

Medicinal Chemistry Applications

In medicinal chemistry, this compound is utilized for synthesizing compounds with potential biological activities. For instance, it has been used in the creation of 3,5,7-trisubstituted 1H-indazoles identified as potent IKK2 inhibitors, illustrating its application in the development of therapeutic agents (Lin et al., 2008).

Antifungal and Antioxidant Activities

The compound has been investigated for its role in synthesizing derivatives with antifungal and antioxidant properties. A study on 7-carbo-substituted 5-bromo-3-methylindazoles revealed significant α-glucosidase inhibition and antioxidant potential, underscoring the compound's relevance in synthesizing biologically active molecules (Mphahlele et al., 2020).

Corrosion Inhibition

Research has also explored the use of this compound derivatives in corrosion inhibition. Novel alkyl-chain indazole derivatives synthesized from this compound have been shown to effectively inhibit copper corrosion, demonstrating its potential in materials science applications (Qiang et al., 2018).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Indazole-containing derivatives, such as 5-Bromo-1H-indazol-7-amine, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, future research directions may include exploring new synthesis methods, investigating additional biological activities, and developing new drug molecules based on the indazole scaffold .

Biochemical Analysis

Biochemical Properties

5-Bromo-1H-indazol-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition can lead to a reduction in the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) . These interactions highlight the potential of this compound in modulating inflammatory pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in osteoarthritis cartilage explants, this compound inhibited the production of catabolic mediators and increased the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10) and heme oxygenase-1 (HO-1) . These effects suggest that this compound can modulate cellular responses to inflammation and oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of COX-2, thereby inhibiting its enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Additionally, this compound has been shown to modulate the expression of genes involved in the inflammatory response, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over prolonged exposure to light and air . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where continuous exposure to this compound led to sustained anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert anti-inflammatory effects without significant toxicity . At higher doses, toxic or adverse effects may be observed. For example, some indazole derivatives have demonstrated antiarthritic effects at doses much lower than their toxic thresholds . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect its bioavailability and efficacy. For instance, the presence of specific enzymes can lead to the formation of metabolites that retain or enhance the biological activity of this compound . Understanding these metabolic pathways is essential for optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For example, certain transporters may enhance the cellular uptake of this compound, leading to its accumulation in specific tissues . These interactions can influence the compound’s localization and overall efficacy.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and exert its effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action.

properties

IUPAC Name

5-bromo-1H-indazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKUWCXXSFKAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579224
Record name 5-Bromo-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

316810-86-3
Record name 5-Bromo-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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